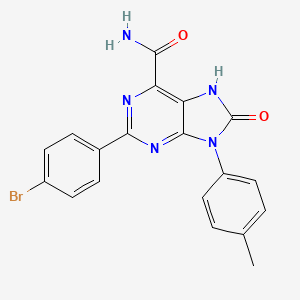![molecular formula C21H25N2O5P B14993256 Dimethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993256.png)
Dimethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative. The phosphonate group is then introduced via a phosphorylation reaction using a suitable phosphonating agent such as dimethyl phosphite.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
科学研究应用
DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its use in drug development, particularly for its potential pharmacological properties.
Industry: The compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
作用机制
The mechanism by which DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
- DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific structural features, such as the combination of an oxazole ring with a phosphonate group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C21H25N2O5P |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H25N2O5P/c1-15-5-7-17(8-6-15)14-22-20-21(29(24,26-3)27-4)23-19(28-20)13-16-9-11-18(25-2)12-10-16/h5-12,22H,13-14H2,1-4H3 |
InChI 键 |
UQKNMGDGUCWIBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)OC)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B14993185.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993194.png)
![1-(3-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993200.png)
![6,7-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14993205.png)
![N-[(1-hexyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14993209.png)
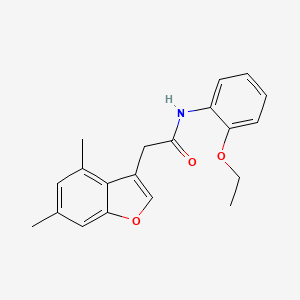
![4-chloro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14993214.png)
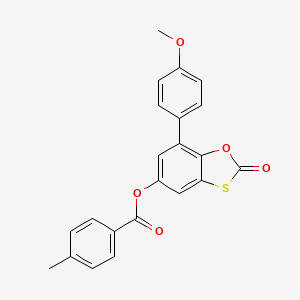
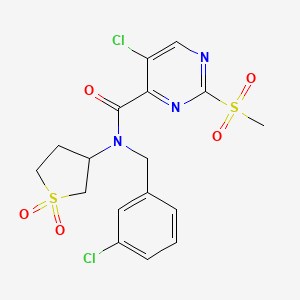
![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)
![Dimethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993232.png)
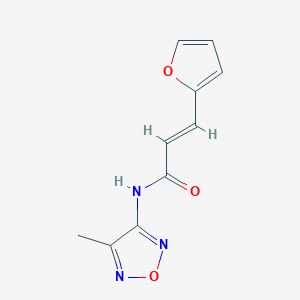
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993241.png)
